N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring fused with a furan ring, and it contains functional groups such as an amino group, a butylthio group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a butylthiol reagent.
Formation of the Furan Ring: The furan ring can be constructed through a cyclization reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound.
Coupling of the Pyrimidine and Furan Rings: The final step involves coupling the pyrimidine and furan rings through an amide bond formation reaction, typically using a coupling reagent such as EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Substituted amino derivatives
Scientific Research Applications
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
- N-(4-amino-2-(propylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Uniqueness
N-(4-amino-2-(butylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl chain can affect the compound’s solubility, membrane permeability, and interaction with molecular targets, distinguishing it from similar compounds with shorter or different alkyl chains.
Properties
IUPAC Name |
N-(4-amino-2-butylsulfanyl-6-oxo-1H-pyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-2-3-7-21-13-16-10(14)9(12(19)17-13)15-11(18)8-5-4-6-20-8/h4-6H,2-3,7H2,1H3,(H,15,18)(H3,14,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMCZMLDWRTOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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